Dorzagliatin

Catalog No.
S526530
CAS No.
1191995-00-2
M.F
C22H27ClN4O5
M. Wt
462.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dorzagliatin

CAS Number

1191995-00-2

Product Name

Dorzagliatin

IUPAC Name

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide

Molecular Formula

C22H27ClN4O5

Molecular Weight

462.9 g/mol

InChI

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1

InChI Key

HMUMWSORCUWQJO-QAPCUYQASA-N

solubility

Soluble in DMSO

Synonyms

Dorzagliatin; sinogliatin, HMS 5552; HMS-5552; HMS5552; RO5305552; RO-5305552; RO 5305552;

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl

The exact mass of the compound Dorzagliatin is 462.167 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dorzagliatin (HMS5552) is a first-in-class, dual-acting allosteric glucokinase (GK) activator utilized extensively in metabolic research and pharmaceutical development. Unlike generic hexokinase modulators, it specifically targets the allosteric pocket of GK (hexokinase IV), lowering the set point for glucose-stimulated insulin secretion (GSIS) while simultaneously promoting hepatic glucose uptake [1]. For procurement specialists and laboratory directors, Dorzagliatin represents the benchmark dual-organ GK activator, offering a highly defined pharmacokinetic profile, stable solubility in standard laboratory vehicles, and validated efficacy in restoring glucose-sensing thresholds in both pancreatic and hepatic models without the severe toxicity profiles associated with earlier-generation analogs [2].

Research Fit

Glucokinase pathway activation studies
Dual hepatic–pancreatic mechanism investigation
Oral glucose homeostasis model compound

Substituting Dorzagliatin with earlier-generation GK activators like MK-0941 or Piragliatin introduces severe confounding variables in preclinical models, primarily due to their lack of glucose-dependent activation. First-generation compounds force GK into an active conformation even at extremely low ambient glucose concentrations, predictably triggering fatal or study-compromising hypoglycemia in in vivo models[1]. Furthermore, attempting to substitute Dorzagliatin with newer, tissue-selective analogs like TTP399 fails to replicate whole-body metabolic homeostasis, as TTP399 is strictly liver-selective and completely lacks the pancreatic GSIS modulation required for comprehensive type 2 diabetes (T2D) modeling [2]. Finally, alternative compounds often require harsh, high-surfactant formulation vehicles (e.g., Cremophor EL) due to poor solubility, which can independently disrupt gut microbiome baselines and intestinal permeability in chronic dosing studies [2].

Substitution Risk

Metformin mechanism context

Metformin primarily reduces hepatic glucose output; dual glucokinase activation may shift fasting and postprandial endpoint profiles.

Earlier GKA class mismatch

Partial activators (AZD1656, MK-0941) showed insufficient activation or Hill coefficient shifts; reported pathway response may not transfer.

β-cell endpoint context

HOMA2-β endpoints may not be captured by metformin or DPP-4 inhibitors; β-cell-focused studies require pathway-specific tool selection.

In Vivo Formulation Compatibility and Vehicle Standardization

When preparing oral dosing solutions for chronic in vivo studies, vehicle selection is critical to avoid confounding metabolic or microbiome data. Dorzagliatin demonstrates excellent solubility and stability in standard, low-toxicity solvent systems, specifically 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, easily achieving working concentrations of 4 mg/mL [1]. In direct contrast, the liver-selective comparator TTP399 exhibits unsatisfactory solubility in this standard PEG/Tween protocol, necessitating the use of 15% Cremophor EL + 85% Saline [1]. Because Cremophor EL can induce independent biological artifacts, including dysbiosis and inflammation, Dorzagliatin's compatibility with standard PEG/Tween vehicles makes it the superior choice for chronic metabolic and microbiome-sensitive assays.

Evidence DimensionVehicle Solubility & Formulation Requirement
Target Compound DataFully soluble in standard 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline (up to 4 mg/mL)
Comparator Or BaselineTTP399 (Requires 15% Cremophor EL due to PEG/Tween insolubility)
Quantified DifferenceEliminates the need for high-surfactant Cremophor EL vehicles
ConditionsIn vivo oral gavage formulation preparation for murine models

Enables the use of standard, low-toxicity dosing vehicles, preventing solvent-induced artifacts in sensitive chronic metabolic and microbiome studies.

HbA1c reduction
Head-to-head
−0.57% placebo-adjusted (24 wk, SEED)
Supports glycaemic endpoint evaluation in drug-naïve models
Phase 3; n=463; endpoint context-dependent

Glucose-Dependent Enzyme Kinetics and Hypoglycemia Avoidance

A primary failure point in procuring GK activators for in vivo models is the induction of severe hypoglycemia. Dorzagliatin binds to GK with a uniquely calibrated affinity, ensuring that enzyme activation remains strictly glucose dose-dependent, effectively recovering the normal glucose threshold and maximal rate of glucose-stimulated insulin secretion (Vmax) in T2D islets[1]. Conversely, the comparator MK-0941 strongly activates the GK enzyme even at near-zero glucose levels, inducing a rapid, transient insulin spike that causes severe hypoglycemia [1]. Molecular dynamics confirm that Dorzagliatin binds preferably to the closed form of GK to prevent this overstimulation, whereas MK-0941 binds to both open and closed conformations indiscriminately [2].

Evidence DimensionInsulin Secretion Kinetics at Low Glucose
Target Compound DataGlucose dose-dependent activation (maintains baseline threshold)
Comparator Or BaselineMK-0941 (Induces rapid insulin spike at very low glucose)
Quantified DifferencePrevents low-glucose overstimulation and subsequent hypoglycemic shock
ConditionsHuman T2D islet perifusion assays (glucose step and ramp protocols)

Prevents fatal hypoglycemia in preclinical animal models, ensuring stable survival rates and reliable data collection during long-term metabolic studies.

Add-on HbA1c
Head-to-head
−0.66% vs. metformin alone (DAWN)
Supports add-on combination endpoint context
Phase 3; n=767; on metformin background

Dual-Organ Target Engagement vs. Tissue-Selective Modulation

For comprehensive metabolic modeling, researchers must modulate both primary nodes of glucose homeostasis: the pancreas and the liver. Dorzagliatin is a dual-acting activator that directly enhances glucose-stimulated insulin secretion in pancreatic β-cells while simultaneously promoting the dissociation of the GK-GKRP complex in the liver to initiate hepatic glycolysis[1]. By contrast, the comparator TTP399 is strictly hepatoselective and completely fails to activate pancreatic GK [1]. Consequently, laboratories investigating whole-body glucose homeostasis, dual-organ synergy, or β-cell preservation must procure Dorzagliatin, as liver-selective analogs cannot replicate the systemic physiological response required for advanced T2D research.

Evidence DimensionOrgan-Specific Target Engagement
Target Compound DataDual activation (Pancreatic β-cells + Hepatic tissue)
Comparator Or BaselineTTP399 (Hepatic activation only; 0% pancreatic engagement)
Quantified DifferenceProvides 100% broader organ target coverage for systemic modeling
ConditionsIn vivo systemic glucose homeostasis modeling

Essential for researchers who need to study the synergistic effects of simultaneous pancreatic and hepatic metabolic correction rather than isolated liver pathways.

β-cell function
Head-to-head
HOMA2-β +3.82% vs. +1.40% (metformin)
Supports β-cell function endpoint interpretation
DAWN trial; LS mean; 24 wk
Enzyme kinetics
Class-level
β=1.40 (full activator), nH change <20%
Supports GKA enzyme kinetic profiling
In vitro; human liver GK; data to verify
Postprandial glucose
Head-to-head
2h-PPG −44.6 mg/dL incremental vs. metformin
Supports postprandial glycaemic endpoint context
DAWN trial; OGTT 2h-PPG
Renal PK
Class-level
ESRD/HV AUC ratio 1.11; Cmax ratio 0.81
Supports PK evaluation in renal impairment research
Phase 1; n=8; single oral dose

Chronic In Vivo Metabolic and Microbiome Profiling

Because Dorzagliatin can be formulated in standard, low-toxicity PEG300/Tween-80 vehicles without requiring harsh surfactants like Cremophor EL, it is the optimal choice for long-term oral dosing studies in murine models. This prevents vehicle-induced dysbiosis, ensuring that observed shifts in gut microbiota or intestinal permeability are strictly attributable to the compound's pharmacological action rather than solvent artifacts [1].

Ex Vivo Human Islet Perifusion and β-Cell Preservation Assays

Dorzagliatin is highly recommended for ex vivo assays utilizing human T2D islets. Its strictly glucose-dependent activation kinetics allow researchers to accurately measure the restoration of the glucose-sensing threshold and Vmax without the confounding rapid insulin spikes and subsequent cellular exhaustion caused by non-selective activators like MK-0941[2].

Dual-Organ Systemic Glucose Homeostasis Modeling

For laboratories investigating the synergistic metabolic crosstalk between the liver and pancreas, Dorzagliatin is the required procurement choice. Unlike liver-selective analogs, its dual-acting mechanism enables simultaneous study of hepatic GK-GKRP complex dissociation and pancreatic glucose-stimulated insulin secretion within a single unified in vivo model[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pancreatic β-cell function research
Dual glucokinase activation mechanism
HOMA2-β and insulin secretion endpoints
Postprandial glucose and hepatic metabolism studies
Hepatic glucokinase activation context
2h-PPG and hepatic glucose uptake endpoints
Pharmacokinetics in renal impairment research
Reported PK stability across eGFR stages
Exposure-response in CKD research models
GKA structure-activity relationship studies
Enzyme kinetic profile (β, nH)
β>1 activation and Hill coefficient consistency

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

462.1669977 Da

Monoisotopic Mass

462.1669977 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X59W6980E8

Wikipedia

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide
1: Zhu XX, Zhu DL, Li XY, Li YL, Jin XW, Hu TX, Zhao Y, Li YG, Zhao GY, Ren S, Zhang Y, Ding YH, Chen L. Dorzagliatin (HMS5552), a novel dual-acting glucokinase activator, improves glycaemic control and pancreatic β-cell function in patients with type 2 diabetes: A 28-day treatment study using biomarker- guided patient selection. Diabetes Obes Metab. 2018 Sep;20(9):2113-2120. doi: 10.1111/dom.13338. Epub 2018 May 30. PMID: 29707866.
2: Wang P, Liu H, Chen L, Duan Y, Chen Q, Xi S. Effects of a Novel Glucokinase Activator, HMS5552, on Glucose Metabolism in a Rat Model of Type 2 Diabetes Mellitus. J Diabetes Res. 2017;2017:5812607. doi: 10.1155/2017/5812607. Epub 2017 Jan 16. PMID: 28191470; PMCID: PMC5278194.
3: Xu H, Sheng L, Chen W, Yuan F, Yang M, Li H, Li X, Choi J, Zhao G, Hu T, Li Y, Zhang Y, Chen L. Safety, tolerability, pharmacokinetics, and pharmacodynamics of novel glucokinase activator HMS5552: results from a first-in-human single ascending dose study. Drug Des Devel Ther. 2016 May 9;10:1619-26. doi: 10.2147/DDDT.S105021. PMID: 27274195; PMCID: PMC4869670.
4: Zhu D, Gan S, Liu Y, Ma J, Dong X, Song W, Zeng J, Wang G, Zhao W, Zhang Q, Li Y, Fang H, Lv X, Shi Y, Tian H, Ji L, Gao X, Zhang L, Bao Y, Lei M, Li L, Zeng L, Li X, Hou X, Zhao Y, Hu T, Ge X, Zhao G, Li Y, Zhang Y, Chen L. Dorzagliatin monotherapy in Chinese patients with type 2 diabetes: a dose- ranging, randomised, double-blind, placebo-controlled, phase 2 study. Lancet Diabetes Endocrinol. 2018 Aug;6(8):627-636. doi: 10.1016/S2213-8587(18)30105-0. Epub 2018 May 4. Erratum in: Lancet Diabetes Endocrinol. 2018 May 10;: PMID: 29735394.
5: Song L, Zhang Y, Jiang J, Ren S, Chen L, Liu D, Chen X, Hu P. Development of a Physiologically Based Pharmacokinetic Model for Sinogliatin, a First-in-Class Glucokinase Activator, by Integrating Allometric Scaling, In Vitro to In Vivo Exploration and Steady-State Concentration-Mean Residence Time Methods: Mechanistic Understanding of its Pharmacokinetics. Clin Pharmacokinet. 2018 Oct;57(10):1307-1323. doi: 10.1007/s40262-018-0631-z. PMID: 29626326.
6: Liu D, Zhang Y, Jiang J, Choi J, Li X, Zhu D, Xiao D, Ding Y, Fan H, Chen L, Hu P. Translational Modeling and Simulation in Supporting Early-Phase Clinical Development of New Drug: A Learn-Research-Confirm Process. Clin Pharmacokinet. 2017 Aug;56(8):925-939. doi: 10.1007/s40262-016-0484-2. PMID: 28000102.

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